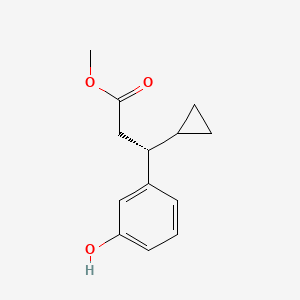
Scandium chloride (ScCl3), hexahydrate (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium chloride hexahydrate (ScCl3·6H2O) is an inorganic compound composed of scandium, chlorine, and water molecules. It is a grayish-white crystalline solid that is highly soluble in water and hygroscopic in nature. This compound is primarily used in research laboratories and various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scandium chloride hexahydrate can be synthesized by reacting scandium oxide (Sc2O3) with hydrochloric acid (HCl) followed by crystallization. The reaction proceeds as follows: \[ \text{Sc}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{ScCl}_3 + 3\text{H}_2\text{O} \] The resulting scandium chloride solution is then evaporated to dryness and crystallized to obtain ScCl3·6H2O.
Industrial Production Methods: In industrial settings, scandium chloride hexahydrate is produced through similar methods involving the reaction of scandium-containing ores with hydrochloric acid. The process involves multiple purification steps to achieve the desired purity and crystalline form.
Analyse Des Réactions Chimiques
Types of Reactions: Scandium chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: ScCl3·6H2O can be oxidized to form scandium oxide.
Reduction: It can be reduced to form scandium metal.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Heat treatment in the presence of oxygen.
Reduction: Electrolysis or reaction with reducing agents like hydrogen gas.
Substitution: Reaction with other halides in appropriate solvents.
Major Products Formed:
Scandium Oxide (Sc2O3)
Scandium Metal (Sc)
Other Halide Compounds
Applications De Recherche Scientifique
Scandium chloride hexahydrate is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
Material Science: Used in the production of high-purity scandium compounds for optical fibers, electronic ceramics, and lasers.
Biological Research: Investigated for its potential biological effects and toxicity studies.
Mécanisme D'action
The mechanism by which scandium chloride hexahydrate exerts its effects depends on its application:
Catalysis: It acts as a Lewis acid, facilitating the formation of intermediates in chemical reactions.
Material Science: Its high solubility and reactivity make it suitable for producing ultra-pure scandium compounds.
Biological Research: Scandium ions can interact with biological molecules, affecting cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Scandium (III) Fluoride (ScF3)
Scandium (III) Nitrate (Sc(NO3)3)
Scandium (III) Bromide (ScBr3)
Scandium (III) Iodide (ScI3)
Uniqueness: Scandium chloride hexahydrate is unique due to its high solubility in water and its ability to form stable hydrates, making it more versatile in various applications compared to other scandium compounds.
Propriétés
IUPAC Name |
scandium(3+);hexachloride;dodecahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.12H2O.2Sc/h6*1H;12*1H2;;/q;;;;;;;;;;;;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKZNQUWIQPNAH-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sc+3].[Sc+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H24O12Sc2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)piperidine](/img/structure/B8066393.png)
![1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)









